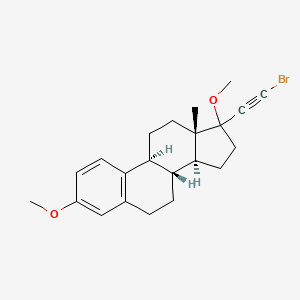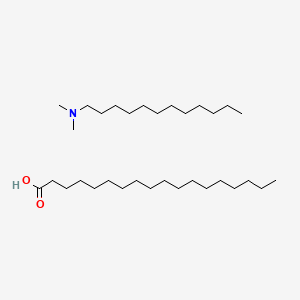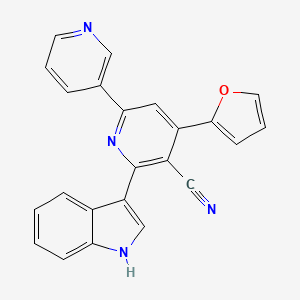
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3'-bipyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole moiety, and a bipyridine structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives.
Introduction of the Indole Moiety: The indole group is introduced via a condensation reaction with an appropriate indole precursor.
Incorporation of the Furan Ring: The furan ring is added through a cyclization reaction involving a suitable furan precursor.
Formation of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile: Unique due to its combination of furan, indole, and bipyridine moieties.
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile lies in its specific combination of functional groups, which confer distinct electronic and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C23H14N4O |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-2-(1H-indol-3-yl)-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H14N4O/c24-12-18-17(22-8-4-10-28-22)11-21(15-5-3-9-25-13-15)27-23(18)19-14-26-20-7-2-1-6-16(19)20/h1-11,13-14,26H |
Clave InChI |
HCTWSJWTHLGZEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=CC(=N3)C4=CN=CC=C4)C5=CC=CO5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



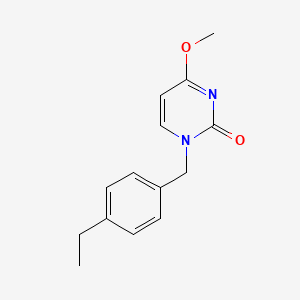
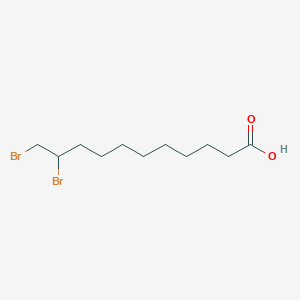
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)

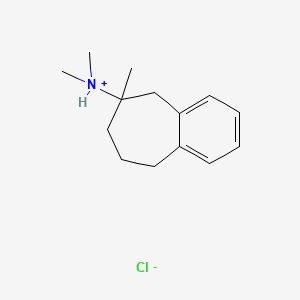
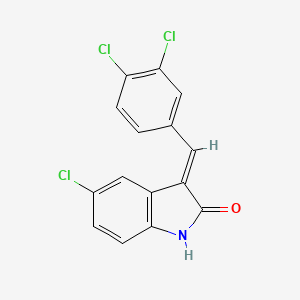
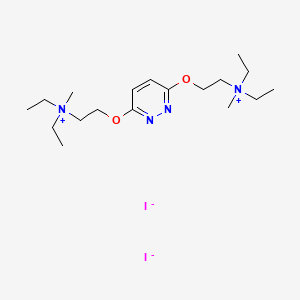
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)
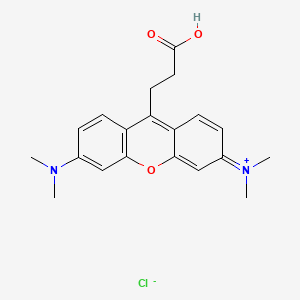
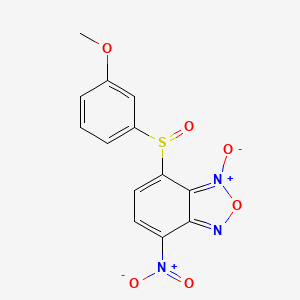
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
